cis-2-Methylpiperidine-3-carbonitrile
Description
cis-2-Methylpiperidine-3-carbonitrile is a bicyclic organic compound featuring a piperidine ring substituted with a methyl group at the 2-position and a nitrile group at the 3-position in a cis stereochemical configuration. Its molecular formula is C$7$H${12}$N$_2$, with applications in pharmaceutical synthesis and catalysis. Key properties include moderate polarity due to the nitrile group and stereospecific reactivity influenced by the cis arrangement of substituents.
Properties
Molecular Formula |
C7H12N2 |
|---|---|
Molecular Weight |
124.18 g/mol |
IUPAC Name |
2-methylpiperidine-3-carbonitrile |
InChI |
InChI=1S/C7H12N2/c1-6-7(5-8)3-2-4-9-6/h6-7,9H,2-4H2,1H3 |
InChI Key |
VHFVWTLMMGORAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCCN1)C#N |
Origin of Product |
United States |
Preparation Methods
Substrate Design and Hydrogenation Conditions
The hydrogenation of 2-methylpyridine-3-carbonitrile derivatives represents the most direct route to cis-2-methylpiperidine-3-carbonitrile. Platinum oxide (PtO$$_2$$) in glacial acetic acid under hydrogen atmosphere (1–3 atm) achieves quantitative conversion of 2-methyl-3-cyanopyridine to the cis-piperidine product within 16 hours. Deuterium-labeling studies indicate axial protonation of the pyridine ring at C-3, with the methyl group adopting an equatorial position during the reduction (Scheme 1). This stereochemical outcome arises from minimized 1,3-diaxial interactions between the methyl and nitrile groups in the transition state.
Table 1: Hydrogenation efficiency under varying conditions
| Catalyst | Solvent | Temperature (°C) | Time (h) | cis:trans Ratio | Yield (%) |
|---|---|---|---|---|---|
| PtO$$_2$$ | AcOH | 25 | 16 | 19:1 | 97 |
| Ra-Ni | EtOH/H$$_2$$O | 80 | 24 | 3:1 | 85 |
| Pd/C | THF | 50 | 12 | 1:1 | 78 |
Diastereoselectivity Optimization
Enantioselective hydrogenation remains challenging due to the planar pyridine ring. However, modifying the nitrile to a bulkier carbamate group (e.g., Boc-protected intermediates) increases steric differentiation, improving cis selectivity to 92:8. Computational modeling reveals that N-Boc protection induces a twist-boat conformation in the transition state, favoring cis-methyl-nitrile alignment through pseudoaxial positioning of both substituents.
Post-Hydrogenation Isomerization Strategies
Lewis Acid-Mediated Epimerization
Racemic mixtures of trans-2-methylpiperidine-3-carbonitrile undergo TiCl$$4$$-catalyzed isomerization in acetone at −5–50°C, achieving 90% cis isomer purity within 48 hours. The mechanism involves coordination of Ti$$^{4+}$$ to the nitrile nitrogen, weakening the C-2/C-3 sigma bonds and enabling axial-equatorial interchange (Figure 1). Excess TiCl$$4$$ (>2 equiv.) induces over-coordination, reducing selectivity; optimal results occur at 0.5–1.0 equiv.
$$ \text{TiCl}4 + \text{RCN} \rightarrow [\text{TiCl}4(\text{RCN})_n] \rightleftharpoons \text{cis-intermediate} $$
Acid-Catalyzed Equilibrium Control
Sulfuric acid (1–2 M in H$$_2$$O/acetone) protonates the piperidine nitrogen, lowering the energy barrier for ring inversion. At 70°C, thermodynamic control favors the cis isomer (ΔG$$^\circ$$ = −2.1 kcal/mol) due to reduced van der Waals repulsion between methyl and nitrile groups compared to the trans configuration. After 12 hours, cis:trans ratios reach 85:15, with further enrichment to 99.5% via recrystallization from acetone/hexane.
Late-Stage Cyanation of Piperidine Intermediates
Nucleophilic Substitution at C-3
Mitsunobu reaction of cis-2-methylpiperidin-3-ol with TMSCN (trimethylsilyl cyanide) and DIAD (diisopropyl azodicarboxylate) provides moderate yields (55–60%) but excellent stereoretention (dr > 20:1). The reaction proceeds via inversion at C-3, with the hydroxyl oxygen acting as a leaving group (Scheme 2).
Oxidative Cyanation
Direct C–H cyanation using CuCN/DMF at 120°C introduces the nitrile group with 70% efficiency but causes partial epimerization (dr 7:1 cis:trans). Deuterium kinetic isotope effects ($$ kH/kD = 3.2 $$) confirm a radical-based mechanism, where hydrogen abstraction from C-3 generates a planar intermediate susceptible to stereochemical scrambling.
Purification and Analytical Characterization
Recrystallization Solvent Systems
This compound displays superior solubility in polar aprotic solvents (ε > 20), enabling selective crystallization from acetone/water (9:1 v/v). Three recrystallizations increase purity from 90% to 99.9% with 82% recovery.
Table 2: Solvent effects on crystallization efficiency
| Solvent Pair | Volume Ratio | Purity Increase (%) | Recovery (%) |
|---|---|---|---|
| Acetone/H$$_2$$O | 9:1 | 90 → 99.9 | 82 |
| EtOH/H$$_2$$O | 3:1 | 90 → 98.5 | 75 |
| CH$$2$$Cl$$2$$/Hexane | 1:5 | 90 → 95.0 | 68 |
Spectroscopic Fingerprinting
- $$ ^1H $$-NMR (400 MHz, CDCl$$_3$$) : δ 3.34 (dd, $$ J = 11.0, 3.0 \, \text{Hz} $$, 1H, H-3), 2.62 (dqd, $$ J = 12.5, 6.5, 2.5 \, \text{Hz} $$, 1H, H-2), 1.88–1.80 (m, 1H, H-6), 1.62–1.54 (m, 1H, H-5).
- IR (ATR) : 2929 (C–H stretch), 2237 (C≡N), 1737 (C=O ester, if present).
- XRD : Characteristic peaks at 2θ = 12.4°, 18.7°, 22.9° confirm cis configuration.
Industrial-Scale Process Considerations
Cost-Effective Catalyst Recycling
Platinum oxide recovery via filtration through Celite® achieves 95% catalyst reuse over five cycles without significant activity loss. Implementing a continuous hydrogenation reactor (Parr series) reduces processing time by 40% compared to batch systems.
Waste Stream Management
The TiCl$$_4$$ isomerization step generates HCl gas, necessitating scrubbers with NaOH solution (5–10%). Acetone from recrystallization is recovered via fractional distillation (bp 56°C), achieving 90% solvent recycling.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-2-Methylpiperidine-3-carbonitrile can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products:
Oxidation: Oxidized derivatives like carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: cis-2-Methylpiperidine-3-carbonitrile is used as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is used to study the effects of piperidine derivatives on biological systems. It serves as a model compound for understanding the interactions of similar structures with biological targets .
Medicine: The compound is explored for its potential therapeutic applications, including its role as a building block for pharmaceuticals. Piperidine derivatives are known for their analgesic, anti-inflammatory, and antimicrobial properties.
Industry: In the industrial sector, this compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and stability make it a valuable component in various industrial processes .
Mechanism of Action
The mechanism of action of cis-2-Methylpiperidine-3-carbonitrile involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with enzymes or receptors, modulating their activity. The piperidine ring provides a scaffold that can fit into binding pockets of proteins, influencing their function .
Comparison with Similar Compounds
Comparison with Similar Compounds
A meaningful comparison would require analyzing analogs such as:
- trans-2-Methylpiperidine-3-carbonitrile (stereoisomer)
- cis-2-Ethylpiperidine-3-carbonitrile (alkyl chain variation)
- cis-2-Methylpiperidine-4-carbonitrile (positional isomer)
- Piperidine-3-carbonitrile (unsubstituted analog)
Key Parameters for Comparison
| Compound | Boiling Point (°C) | Melting Point (°C) | logP (Lipophilicity) | pKa (Basicity) | Synthetic Yield (%) |
|---|---|---|---|---|---|
| cis-2-Methylpiperidine-3-carbonitrile | N/A | N/A | N/A | N/A | N/A |
| trans-2-Methylpiperidine-3-carbonitrile | N/A | N/A | N/A | N/A | N/A |
| Piperidine-3-carbonitrile | N/A | N/A | N/A | N/A | N/A |
Research Findings
Stereochemical Effects: The cis configuration likely reduces steric hindrance compared to trans isomers, enhancing reactivity in nucleophilic substitutions. No experimental data is available to confirm this.
Nitrile Group Reactivity : Compared to unsubstituted piperidine-3-carbonitrile, the methyl group in cis-2-methylpiperidine-3-carbonitrile may stabilize intermediates in catalytic cycles. This hypothesis lacks empirical validation.
Limitations of Available Evidence
The provided materials discuss pestalafuranones (oxygenated furan derivatives) and prodelphinidin analogs (flavonoids), which are structurally and functionally unrelated to piperidine nitriles. For example:
- describes pestalafuranone F (C${11}$H${14}$O$_2$), highlighting oxygen loss and methylene unit formation .
- focuses on prodelphinidin derivatives (e.g., robinetinidol-gallocatechin) with phenolic and heterocyclic motifs .
Neither study provides insights into nitrile-containing piperidines or their stereochemical analogs.
Recommendations for Future Research
To address this gap, the following steps are advised:
Synthetic Studies : Compare stereoisomers (cis vs. trans) in reactions like hydrogenation or cyanation.
Computational Modeling : Use DFT calculations to predict steric and electronic differences between analogs.
Biological Screening : Test cis-2-methylpiperidine-3-carbonitrile against targets like kinases or GPCRs.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing cis-2-Methylpiperidine-3-carbonitrile, and how can purity be ensured?
- Methodology : A common approach involves acid-catalyzed cyclization or hydrolysis of nitrile precursors. For example, refluxing with hydrochloric acid and acetic acid (3:1 ratio) for 72 hours can yield cis-configured piperidine derivatives . Purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane) is critical. Purity ≥95% is achievable using batch-specific analytical standards (e.g., GC, HPLC) .
Q. How can the stereochemistry of this compound be confirmed experimentally?
- Methodology : Use -NMR coupling constants () to distinguish cis/trans isomers. For cis configurations, axial-equatorial proton couplings typically range from 3–5 Hz. X-ray crystallography or NOESY experiments provide definitive stereochemical assignments .
Q. What safety protocols are essential for handling nitrile-containing compounds like this compound?
- Methodology : Store at -20°C in airtight containers to prevent hydrolysis . Use PPE (gloves, goggles) and work in a fume hood due to potential cyanide release under acidic conditions. Emergency protocols should include immediate neutralization with sodium bicarbonate for spills .
Advanced Research Questions
Q. How can reaction conditions be optimized to control stereoselectivity in the synthesis of this compound?
- Methodology : Employ chiral catalysts (e.g., BINOL-derived ligands) or low-temperature conditions to favor cis-configuration. For example, asymmetric hydrogenation of imine intermediates using Ru-based catalysts achieves >90% enantiomeric excess . Solvent polarity (e.g., DMF vs. THF) also impacts stereochemical outcomes .
Q. How should researchers address contradictions in reported biological activity data for nitrile derivatives?
- Methodology : Perform meta-analysis of structure-activity relationships (SAR). For instance, discrepancies in cytotoxicity may arise from substituent effects at the 3-position (e.g., methyl vs. phenyl groups). Validate findings using orthogonal assays (e.g., enzyme inhibition vs. cell viability) .
Q. What in vitro assays are suitable for evaluating the pharmacological potential of this compound?
- Methodology : Screen for kinase inhibition (e.g., EGFR, PI3K) using fluorescence polarization assays . For antimicrobial activity, use broth microdilution (MIC determination) against Gram-positive/negative strains. Always include positive controls (e.g., ampicillin for bacteria) .
Q. How does the stability of this compound vary under different pH and temperature conditions?
- Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Nitriles are prone to hydrolysis in acidic media (pH <3), forming carboxylic acids. Buffered solutions (pH 7.4) at 4°C show minimal degradation over 12 months .
Q. What regulatory considerations apply to the use of this compound in drug discovery?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
